Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6-position, a methyl group at the 2-position, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and bromine.
Bromination: The 2-methylquinoline undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Oxidation: The brominated intermediate is then oxidized to introduce the keto group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: Finally, the compound is esterified with methyl acetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
Chemistry
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials, dyes, and ligands for coordination chemistry.
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to interact with biological targets such as DNA, enzymes, and receptors, making them valuable in drug discovery and development.
Medicine
The compound is investigated for its therapeutic potential in treating diseases like malaria, tuberculosis, and cancer. Its ability to modulate biological pathways and inhibit specific enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ester functional group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with a fluorine atom instead of bromine.
Methyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom can participate in specific interactions and reactions that are not possible with chlorine, fluorine, or iodine, making this compound particularly valuable in certain applications.
Biological Activity
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, with the CAS number 1216416-55-5, is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₃H₁₂BrN₁O₃
- Molecular Weight : 310.14 g/mol
- Structure : The compound features a bromine atom at the 6-position of the quinoline ring, which is believed to play a significant role in its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Mechanism of Action : The anticancer activity is often attributed to the ability of quinoline derivatives to inhibit specific enzymes involved in tumor growth and proliferation. For example, studies have demonstrated that quinoline-based compounds can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells.
-
Case Studies :
- A study involving related quinoline derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from micromolar to nanomolar levels against various cancer cell lines, indicating potent activity .
- Another investigation highlighted that modifications on the quinoline structure can enhance selectivity and potency against specific cancer types, such as breast and colon cancer .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The presence of the bromine atom and the carbonyl group in its structure suggests potential interactions with active sites of target enzymes.
- Target Enzymes : Similar compounds have been studied for their ability to inhibit kinases and phosphatases, which are critical in signaling pathways related to cancer progression.
- Research Findings :
Data Summary Table
Property | Value |
---|---|
CAS Number | 1216416-55-5 |
Molecular Formula | C₁₃H₁₂BrN₁O₃ |
Molecular Weight | 310.14 g/mol |
Anticancer Activity | Potentially high |
Enzyme Inhibition | Yes (specific kinases) |
IC50 Values (related compounds) | Micromolar to nanomolar |
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H12BrNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |
InChI Key |
JFKDJEXVPYPROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
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